4-Chloro-6-nitro-1H-indazole-3-carbaldehyde
Overview
Description
4-Chloro-6-nitro-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chloro group at the 4th position, a nitro group at the 6th position, and an aldehyde group at the 3rd position on the indazole ring.
Preparation Methods
The synthesis of 4-Chloro-6-nitro-1H-indazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 4-chloro-1H-indazole followed by formylation to introduce the aldehyde group at the 3rd position. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the nitration and formylation processes .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
4-Chloro-6-nitro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-6-nitro-1H-indazole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules, including potential drugs for treating various diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitro-1H-indazole-3-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
4-Chloro-6-nitro-1H-indazole-3-carbaldehyde can be compared with other indazole derivatives, such as:
4-Chloro-1H-indazole-3-carbaldehyde: Lacks the nitro group, which may result in different reactivity and biological activity.
6-Nitro-1H-indazole-3-carbaldehyde: Lacks the chloro group, which may affect its chemical properties and applications.
4-Chloro-6-nitro-1H-indazole: Lacks the aldehyde group, which limits its ability to participate in certain reactions.
Properties
IUPAC Name |
4-chloro-6-nitro-2H-indazole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O3/c9-5-1-4(12(14)15)2-6-8(5)7(3-13)11-10-6/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGIVGBUQHAVLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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